molecular formula C13H11IN2O3 B2864959 1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide CAS No. 317377-56-3

1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide

Cat. No.: B2864959
CAS No.: 317377-56-3
M. Wt: 370.146
InChI Key: BGQVGLDWQCKJJG-UHFFFAOYSA-M
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Description

1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide is a chemical compound with the molecular formula C13H11IN2O3 It is characterized by the presence of a pyridinium ion linked to a 3-nitrophenyl group through an oxoethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide typically involves the reaction of 3-nitrobenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common oxidizing agents used in this synthesis include potassium permanganate or hydrogen peroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridinium iodide
  • 1-[2-(2-Nitrophenyl)-2-oxoethyl]pyridinium iodide
  • 1-[2-(3-Nitrophenyl)-2-oxoethyl]quinolinium iodide

Uniqueness

1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(3-nitrophenyl)-2-pyridin-1-ium-1-ylethanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N2O3.HI/c16-13(10-14-7-2-1-3-8-14)11-5-4-6-12(9-11)15(17)18;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQVGLDWQCKJJG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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